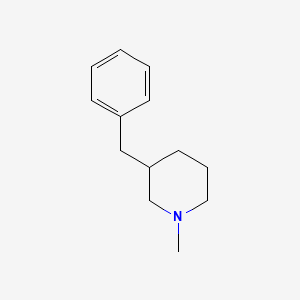

3-Benzyl-1-methylpiperidine

描述

Structure

3D Structure

属性

CAS 编号 |

85237-73-6 |

|---|---|

分子式 |

C13H19N |

分子量 |

189.30 g/mol |

IUPAC 名称 |

3-benzyl-1-methylpiperidine |

InChI |

InChI=1S/C13H19N/c1-14-9-5-8-13(11-14)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |

InChI 键 |

KTGLLSVNOMWZTG-UHFFFAOYSA-N |

规范 SMILES |

CN1CCCC(C1)CC2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for Piperidine (B6355638) Derivatives

The formation of the piperidine ring and its subsequent modification are central to accessing derivatives like 3-Benzyl-1-methylpiperidine. The primary approaches involve either functionalizing a pre-existing piperidine or pyridine (B92270) ring or constructing the heterocyclic system from acyclic precursors.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, frequently employed in the synthesis of amines. This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. pearson.comnih.gov

For the synthesis of this compound, this strategy is most directly applied in the final N-methylation step. Starting with 3-benzylpiperidine (B85744) as the secondary amine precursor, a reaction with formaldehyde (B43269) (the carbonyl component) would generate an intermediate iminium ion. Subsequent reduction provides the target tertiary amine, this compound. This approach is highly efficient for N-alkylation of secondary cyclic amines. nih.gov

More complex syntheses can employ a double reductive amination approach, where a diketone is cyclized with an amine source, such as ammonia (B1221849) or a primary amine, to form the piperidine ring directly. chim.it For instance, a suitably substituted 1,5-dicarbonyl compound could theoretically cyclize with methylamine (B109427) to form a piperidine ring, though controlling regioselectivity for the benzyl (B1604629) group would be a significant challenge.

| Precursors | Carbonyl Source | Reducing Agent | Product | Reference |

| 3-Benzylpiperidine | Formaldehyde | NaBH(OAc)3 or NaBH3CN | This compound | pearson.comnih.gov |

| β-keto ester | Ammonium (B1175870) acetate | Sodium cyanoborohydride | 2,3-substituted 1,4-diamine | nih.gov |

| 5-keto-D-glucose | (Self) | NaBH3CN | Deoxynojirimycin derivative | chim.it |

Alkylation Reactions of Piperidine Derivatives

Direct alkylation is another fundamental strategy for functionalizing piperidine derivatives. This can involve either N-alkylation to introduce substituents on the nitrogen atom or C-alkylation to form new carbon-carbon bonds at a ring carbon.

The most straightforward application of this method for synthesizing this compound is the N-methylation of 3-benzylpiperidine. This can be achieved by treating 3-benzylpiperidine with a methylating agent, such as methyl iodide or dimethyl sulfate, often in the presence of a base to neutralize the acid formed during the reaction. researchgate.net Care must be taken to control the stoichiometry to avoid over-alkylation, which would result in a quaternary ammonium salt. researchgate.net

C-alkylation is generally more complex and often involves the generation of an enolate or enamine from a piperidone (a cyclic ketone) precursor, which then reacts with an alkyl halide. rsc.org For example, one could envision a multi-step synthesis starting from a suitable piperidone, introducing the benzyl group at the 3-position via an enolate reaction with benzyl bromide, followed by reduction of the ketone and N-methylation. A reported synthesis of 3-alkylpiperidines involves the formation of a Δ¹-piperideine enamine intermediate from piperidine, which is then regioselectively alkylated at the 3-position. odu.edu

| Substrate | Alkylating Agent | Base/Solvent | Product | Reference |

| Piperidine | Alkyl bromide or iodide | K2CO3 / DMF or NaH / DMF | N-Alkylpiperidine | researchgate.net |

| 1-Alkyl-4-piperidone | Acetonyl halide | Not specified | 3-Acetonyl-1-alkyl-4-piperidone | rsc.org |

| Δ¹-Piperideine | Benzyl halide | Not specified | 3-Benzyl-Δ¹-piperideine | odu.edu |

Hydrogenation/Reduction Approaches

The reduction of aromatic pyridine precursors is one of the most common and effective methods for synthesizing substituted piperidines. This approach benefits from the wide availability of functionalized pyridines. The aromaticity of the pyridine ring requires robust reduction conditions, typically involving catalytic hydrogenation at elevated pressures or the use of chemical reducing agents on activated pyridinium (B92312) salts.

The direct catalytic hydrogenation of a substituted pyridine is a primary route to the corresponding piperidine. researchgate.net For the synthesis of this compound, a logical precursor would be 3-benzylpyridine (B1203931). Hydrogenation of 3-benzylpyridine would yield 3-benzylpiperidine, which could then be methylated on the nitrogen as a subsequent step.

A variety of catalysts are effective for this transformation, including platinum oxide (PtO2, Adams' catalyst), rhodium on carbon, and ruthenium. asianpubs.org The reaction is often conducted in acidic media, such as glacial acetic acid or in the presence of HCl, which protonates the pyridine nitrogen and facilitates the reduction of the aromatic ring. researchgate.netasianpubs.org Recent advances have introduced more chemoselective catalysts, such as Iridium(III) complexes, that allow for the hydrogenation of the pyridine ring while preserving sensitive functional groups like nitro, azide (B81097), or bromo groups that might be present elsewhere in the molecule. chemrxiv.org A convenient one-pot method has been developed for creating 3-(substituted benzyl)piperidines by adding a phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by deoxygenation and ring saturation over a palladium catalyst. researchgate.net

| Pyridine Substrate | Catalyst | Conditions | Product | Reference |

| Substituted Pyridines | PtO2 | H2 (50-70 bar), glacial acetic acid, RT | Substituted Piperidines | asianpubs.org |

| 3-Phenylpyridine | PtO2 | H2 (60 bar), glacial acetic acid, RT, 8h | 3-Phenylpiperidine | asianpubs.org |

| Pyridine | Pd/Rh nanoparticles | H2 (70 atm), 60°C | Piperidine (99% yield) | abo.fi |

| Various Pyridines | Iridium(III) complex | H2 (80 bar), 1,2-dichloroethane, 100°C | Substituted Piperidines | chemrxiv.org |

An alternative to the direct hydrogenation of neutral pyridines is the reduction of N-alkyl pyridinium salts. These salts are more susceptible to reduction due to the disruption of aromaticity and the positive charge on the nitrogen atom. This method offers the advantage of installing the N-substituent prior to the reduction step.

To synthesize this compound directly, one would start with 3-benzylpyridine and N-methylate it using an agent like methyl iodide to form 1-methyl-3-benzylpyridinium iodide. This pyridinium salt can then be reduced to the target piperidine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), which often yields tetrahydropyridine (B1245486) derivatives, or catalytic hydrogenation, which typically leads to the fully saturated piperidine. tandfonline.comtandfonline.com The reduction of pyridinium salts with NaBH4 can regioselectively produce 1,2,5,6-tetrahydropyridines, which may require a second reduction step to achieve the fully saturated piperidine ring. tandfonline.comresearchgate.net Asymmetric hydrogenation of pyridinium salts using chiral iridium catalysts has also been developed to produce enantioenriched piperidines. acs.org

| Pyridinium Salt | Reducing Agent/Catalyst | Product | Reference |

| N-Alkyl-3-substituted Pyridinium | NaBH4 | 1,2,5,6-Tetrahydropyridine derivatives | tandfonline.comtandfonline.com |

| N-Benzyl-2-alkyl Pyridinium | [Ir(cod)Cl]2, MeO-BoQPhos, I2 | Enantioenriched N-Benzyl-2-alkylpiperidine | acs.org |

| N-Alkyl Pyridinium | Catalytic Hydrogenation (e.g., PtO2) | N-Alkylpiperidine | asianpubs.org |

Cyclization Reactions

Rather than starting with a pre-formed ring, the piperidine skeleton can be constructed from acyclic precursors through cyclization reactions. These methods build the ring and can simultaneously establish stereocenters. While often requiring more complex starting materials, they offer high versatility.

Common strategies include intramolecular nucleophilic substitution, where an amine attacks an electrophilic carbon in the same molecule (e.g., a haloamine), and reductive amination of 1,5-dicarbonyl compounds. nih.govbeilstein-journals.org Other notable methods include:

Aza-Diels-Alder reactions: A [4+2] cycloaddition between an azadiene and a dienophile to form a tetrahydropyridine, which can then be reduced.

Intramolecular Mannich reactions: The cyclization of an amino-aldehyde or ketone.

Ring-closing metathesis (RCM): A powerful method for forming rings from diene precursors, though less common for simple piperidines. tandfonline.com

Radical-mediated cyclization: Involving the intramolecular cyclization of radicals generated from amines or alkenes. nih.gov

Electrochemical cyclization: An electroreductive cyclization of an imine with a dihaloalkane can be used to synthesize the piperidine ring. nih.govbeilstein-journals.org

These methods are generally employed to create the core piperidine structure, which would then require further functionalization (i.e., benzylation and methylation) to arrive at this compound.

Oxidative Amination of Non-Activated Alkenes

The oxidative amination of non-activated alkenes presents a powerful method for the direct formation of carbon-nitrogen bonds and the simultaneous construction of the piperidine ring. This transformation typically involves a metal catalyst and an oxidant to facilitate the intramolecular cyclization of an aminoalkene.

Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes. In these reactions, an iodine(III) species is often employed as the oxidizing agent. This method allows for the difunctionalization of a double bond, leading to the formation of the N-heterocycle with the concurrent introduction of an oxygen-containing substituent.

Palladium catalysis offers an alternative and often enantioselective approach to this transformation. The use of chiral ligands with a palladium catalyst can induce asymmetry in the cyclization process, leading to the formation of chiral piperidine derivatives. For instance, palladium(II)-catalyzed 6-endo aminoacetoxylation has been developed for the synthesis of substituted piperidines.

| Catalyst System | Oxidant | Key Features |

| Gold(I) complex | Iodine(III) agent | Difunctionalization of the alkene. |

| Palladium(II) / Chiral Ligand | Various | Enantioselective cyclization. |

Metal-Catalyzed Cyclizations

Various transition metals can catalyze the intramolecular cyclization of linear precursors to form the piperidine ring. These methods often proceed through different mechanisms, including radical pathways or carbometalation.

Cobalt-Catalyzed Radical Cyclization: A notable example involves the use of a cobalt(II) catalyst to promote the radical intramolecular cyclization of linear amino-aldehydes. This method is effective for producing a range of piperidines in good yields. However, a competing 1,5-hydrogen atom transfer can sometimes lead to the formation of a linear alkene as a byproduct. rsc.org

Rhodium-Catalyzed Asymmetric Carbometalation: An enantioselective approach to 3-substituted piperidines has been developed using a rhodium-catalyzed asymmetric carbometalation of dihydropyridines. researchgate.netnih.govunisi.itbeilstein-journals.org This reductive Heck-type process allows for the coupling of aryl boronic acids with a dihydropyridine (B1217469) precursor, furnishing 3-substituted tetrahydropyridines with high enantioselectivity. researchgate.netnih.govunisi.itbeilstein-journals.org Subsequent reduction provides the desired chiral piperidine. A range of functional groups on the aryl boronic acid are tolerated, although ortho-substituted examples may show reduced reactivity. researchgate.net

| Metal Catalyst | Reaction Type | Substrate | Key Features |

| Cobalt(II) | Radical Cyclization | Linear amino-aldehyde | Good yields, potential for alkene byproduct. rsc.org |

| Rhodium(I) | Asymmetric Carbometalation | Dihydropyridine and Aryl Boronic Acid | High enantioselectivity for 3-substituted piperidines. researchgate.netnih.govunisi.itbeilstein-journals.org |

Intramolecular Silyl-Prins Reactions

The aza-silyl-Prins reaction is a valuable tool for the stereoselective synthesis of piperidines. This reaction involves the cyclization of a homoallylic amine with an aldehyde, mediated by a Lewis acid, with a silyl (B83357) group acting as a traceless directing group to control the stereochemical outcome.

The first asymmetric aza-silyl-Prins reaction has been developed, providing access to enantiopure piperidines and their derivatives in high yields. researchgate.net This methodology relies on the use of a novel chiral auxiliary attached to the homoallylic amine to induce facial selectivity in the cyclization step. researchgate.net The reaction proceeds through a piperidyl cation intermediate which is then trapped, with the stereochemistry being controlled by the chiral auxiliary.

Electrophilic Cyclization Methods

Electrophilic cyclization of unsaturated amines is a common strategy for the synthesis of nitrogen heterocycles. This approach involves the activation of the double bond by an electrophile, followed by the intramolecular attack of the amine nucleophile.

A pertinent example is the iodine-catalyzed intramolecular Csp³–H amination under visible light. This method allows for the selective formation of piperidines from linear sulfonamides. The reaction is initiated by visible light and proceeds through two interlocked catalytic cycles involving a radical C–H functionalization and an iodine-catalyzed C–N bond formation. A key advantage of this method is its ability to override the more common Hofmann-Löffler chemistry that often favors the formation of five-membered rings (pyrrolidines).

Aza-Michael Reactions

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis and can be applied to the construction of the piperidine ring.

One approach involves the double aza-Michael addition of a primary amine, such as benzylamine (B48309), to a divinyl ketone. This atom-efficient method provides access to 2-substituted 4-piperidones. The reaction is typically carried out in a mixed solvent system, such as acetonitrile (B52724) and water, with a mild base like sodium bicarbonate.

Furthermore, intramolecular aza-Michael reactions of acyclic amino-enoates can be employed to synthesize substituted piperidines. These reactions can be catalyzed by organocatalysts, and in some cases, can be performed enantioselectively to yield chiral piperidine derivatives. The stereochemical outcome of these cyclizations can be influenced by the nature of the catalyst and the reaction conditions. rsc.orgnih.gov

Intramolecular Radical C-H Amination/Cyclization

The direct functionalization of C-H bonds is an increasingly important area of research, and intramolecular radical C-H amination provides a direct route to piperidines from saturated precursors.

Copper-catalyzed methods have been developed for the intramolecular C-H amination of N-fluoride amides. google.commdpi.com These reactions can be used to synthesize both pyrrolidines and piperidines, with the ring size being controlled by the substrate structure. google.commdpi.com The mechanism is thought to involve a copper(I)/copper(II) catalytic cycle. google.commdpi.com

Electrolysis can also be used to mediate intramolecular radical C-H amination/cyclization. rsc.org This method involves the anodic activation of a C-H bond, leading to the formation of a radical cation which then undergoes cyclization. rsc.org

| Method | Catalyst/Mediator | Substrate | Key Features |

| Copper-Catalyzed | Copper(I) or Copper(II) | N-fluoride amide | Forms piperidines via C-H amination. google.commdpi.com |

| Electrolysis | Anodic Oxidation | Linear amine | Radical cation mediated cyclization. rsc.org |

Ring Expansion Strategies (e.g., from Pyrrolidines)

An alternative approach to piperidine synthesis involves the ring expansion of smaller, more readily available heterocyclic precursors, such as pyrrolidines.

A catalytic asymmetric method has been developed for the synthesis of β-hydroxy piperidines starting from N-Boc pyrrolidine (B122466). nih.govrsc.orgresearchgate.net This strategy involves a catalytic asymmetric deprotonation of N-Boc pyrrolidine using a chiral base, followed by trapping with an aldehyde. nih.govrsc.orgresearchgate.net The resulting amino alcohol then undergoes a ring expansion to furnish the corresponding β-hydroxy piperidine. nih.govrsc.orgresearchgate.net This method provides a concise route to various stereoisomers of substituted piperidines. nih.govrsc.orgresearchgate.net

Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient approach to constructing complex molecules like piperidine derivatives in a single step from three or more starting materials. While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented in readily available literature, the general principles of MCRs for piperidine synthesis can be adapted.

Conceptually, a three-component reaction could be envisioned involving a source of the C2-C6 carbon backbone of the piperidine ring (such as a glutaraldehyde (B144438) equivalent), benzylamine to introduce the benzyl group at the C3 position, and methylamine to provide the N-methyl group. The challenge in such a reaction would be controlling the regioselectivity to ensure the desired 3-benzyl-1-methyl substitution pattern.

Various catalysts and reaction conditions have been developed for the synthesis of highly functionalized piperidines through MCRs. For instance, reactions involving aromatic aldehydes, amines, and β-ketoesters can yield polysubstituted piperidines. taylorfrancis.com However, the direct application of these known MCRs to the specific synthesis of this compound remains an area for further research and development.

Specific Synthesis of this compound and its Analogues

More targeted and well-documented approaches for the synthesis of this compound involve direct pathways and the functionalization of pre-existing piperidine rings or related heterocyclic precursors.

Direct Synthetic Pathways

A direct and efficient method for the preparation of 3-(substituted benzyl)piperidines involves a two-step sequence starting from pyridine-3-carboxaldehyde. researchgate.net This process begins with the addition of a substituted phenylmagnesium bromide (a Grignard reagent) to the aldehyde. The resulting intermediate, a substituted phenyl(pyridin-3-yl)methanol, is then subjected to a one-pot deoxygenation and heteroaromatic ring saturation via catalytic hydrogenation. This yields the 3-benzylpiperidine core, which can subsequently be N-methylated to afford this compound.

| Step | Reactants | Reagents/Catalyst | Product |

| 1 | Pyridine-3-carboxaldehyde, Phenylmagnesium bromide | - | Phenyl(pyridin-3-yl)methanol |

| 2 | Phenyl(pyridin-3-yl)methanol | H₂, Palladium catalyst | 3-Benzylpiperidine |

| 3 | 3-Benzylpiperidine | Methylating agent (e.g., Methyl iodide) | This compound |

Synthesis via Key Precursors and Intermediates

The most straightforward synthesis of this compound is from its immediate precursor, 3-benzylpiperidine. This transformation is achieved through N-methylation. A common method for this alkylation involves reacting 3-benzylpiperidine with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF). The base neutralizes the hydroiodic acid formed during the reaction, driving the equilibrium towards the product.

Another effective method for N-methylation is reductive amination. This involves treating 3-benzylpiperidine with formaldehyde in the presence of a reducing agent, typically sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction).

| Method | Reactants | Reagents | Product |

| Direct Alkylation | 3-Benzylpiperidine, Methyl iodide | K₂CO₃, DMF | This compound |

| Reductive Amination | 3-Benzylpiperidine, Formaldehyde | Sodium triacetoxyborohydride or HCOOH | This compound |

The synthesis can also proceed from piperidinone derivatives. For example, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine can be prepared from 1-Benzyl-4-methylpiperidin-3-one through reductive amination. This process involves the reaction of the piperidinone with methanolic methylamine in the presence of titanium(IV) isopropoxide, followed by reduction with sodium borohydride. While this specific example leads to a methylamine derivative, modifications to the reaction sequence starting from a suitable piperidinone could potentially yield this compound.

A more general route starting from a piperidinone would involve the introduction of the benzyl group at the 3-position and the methyl group at the nitrogen. For instance, starting with N-methyl-3-piperidone, a Wittig reaction or a related olefination with benzylidenephosphorane would introduce the benzylidene group. Subsequent catalytic hydrogenation would reduce the double bond to afford this compound.

Another synthetic strategy involves the use of N-benzyl tetrahydropyridine precursors. The synthesis can start with the hydrogenation of an appropriate N-benzyl-3-benzyl-pyridinium salt. The catalytic hydrogenation of the pyridine ring leads to the corresponding piperidine. For instance, the hydrogenation of N-benzyl nicotinamide (B372718) (BNA⁺), a nicotinamide adenine (B156593) dinucleotide (NAD⁺) mimic, to 1,4-dihydro-N-benzyl nicotinamide (1,4-BNAH) has been reported using a Pt/SiO₂ catalyst under mild conditions. rsc.orgresearchgate.net A similar approach could be applied to a 3-benzyl substituted pyridinium precursor.

The synthesis could proceed via an N-benzyl-1,2,3,6-tetrahydropyridine intermediate. The introduction of the benzyl group at the 3-position of a suitable tetrahydropyridine derivative, followed by reduction of the double bond, would yield the desired piperidine ring. For example, a Suzuki coupling reaction between a protected 4-bromo-1,2,3,6-tetrahydropyridine (B13063261) and benzylboronic acid, followed by deprotection and N-methylation, and finally hydrogenation of the double bond, represents a plausible, albeit multi-step, pathway. The deprotection of the N-benzyl group is a common step in piperidine synthesis and can be achieved through catalytic transfer hydrogenation using reagents like ammonium formate (B1220265) and a palladium catalyst. nih.govnih.govmdma.ch

Utilizing Specific Acid Salts (e.g., L-di-p-toluoyltartrates)

The optical resolution of racemic mixtures is a critical step in obtaining enantiomerically pure compounds. For derivatives structurally similar to this compound, such as (1-benzyl-4-methylpiperidin-3-yl)-methylamine, specific acid salts are effectively employed as resolving agents. L-di-p-toluoyltartaric acid (L-DTTA) is a prominent example of such a reagent. google.comgoogle.com

The process involves the formation of diastereomeric salts between the racemic amine and the chiral acid. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. For instance, the reaction of a racemic mixture of a 1-benzylpiperidine (B1218667) derivative with L-DTTA can lead to the preferential precipitation of one diastereomeric salt, thereby enriching the other enantiomer in the mother liquor. google.com

A patented method for a related compound, (3R, 4R)-(1-benzyl-4-methyl piperidine-3-base) methylamine, details its resolution using L-DTTA. The process involves dissolving the racemic amine and L-DTTA in a solvent system, such as a methanol-water mixture, and allowing the desired diastereomeric salt to crystallize. google.com The efficiency of this resolution is dependent on factors like solvent composition, temperature, and reaction time, as outlined in the subsequent section.

Optimization of Synthetic Processes for Research Scale

Optimizing synthetic routes on a research scale is essential for improving yields, purity, and reproducibility. This involves a systematic study of reaction parameters and the selection of appropriate catalysts.

Reaction Condition Studies (e.g., Solvents, Temperature, Reaction Times, Molar Ratios)

The conditions for both the synthesis of the piperidine core and its subsequent resolution have been subject to optimization studies. For the resolution of a (1-benzyl-4-methyl piperidine-3-base) methylamine using L-DTTA, specific conditions have been documented that illustrate the impact of these parameters. google.com

For example, two distinct sets of conditions were reported:

Reacting the compounds at 50°C for 10 hours. google.com

An alternative method involves a lower temperature of 35°C for a longer duration of 30 hours. google.com

The choice of solvent is also critical. A mixture of methanol (B129727) and water (in a 1:1 volume ratio) has been shown to be an effective medium for the crystallization of the diastereomeric salt. google.com Following the reaction, the crystallized product is typically washed with a cold solvent, such as ice-cold methanol, to remove impurities before vacuum drying. google.com

| Parameter | Condition Set 1 | Condition Set 2 |

|---|---|---|

| Temperature | 50 °C | 35 °C |

| Reaction Time | 10 hours | 30 hours |

| Solvent System | Methanol-Water (1:1 v/v) | Methanol-Water (1:1 v/v) |

| Post-Reaction Wash | Ice-cold Methanol | Ice-cold Methanol |

Catalyst Selection and Performance

The synthesis of the core 3-benzylpiperidine structure often involves catalytic hydrogenation of a corresponding pyridine precursor. The choice of catalyst is paramount for achieving high conversion and selectivity. rsc.org

Various catalysts have been employed for the synthesis of substituted piperidines:

Palladium (Pd) Catalysts : A convenient method for preparing 3-(substituted benzyl)piperidines involves the use of a palladium catalyst. This one-pot reaction facilitates both the deoxygenation of an intermediate and the saturation of the heteroaromatic pyridine ring. researchgate.net

Platinum (Pt) Catalysts : Platinum oxide (PtO₂) is another effective catalyst for the hydrogenation of substituted pyridines to yield the corresponding piperidines. rsc.org

Rhodium (Rh) Catalysts : For asymmetric syntheses, rhodium-based catalysts are often used. A Rh-catalyzed asymmetric reductive Heck reaction can produce enantioenriched 3-substituted tetrahydropyridines, which are direct precursors to chiral piperidines. organic-chemistry.org

The performance of these catalysts is influenced by reaction conditions such as temperature, pressure, and solvent. For instance, the hydrogenation of disubstituted pyridines can be carried out using different catalysts, and the diastereoselectivity of the reaction can be dependent on these parameters. rsc.org

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Accessing specific enantiomers and diastereomers of this compound requires stereoselective synthetic methods. These approaches aim to control the formation of chiral centers during the reaction sequence.

Asymmetric Synthesis Approaches

Several strategies have been developed for the asymmetric synthesis of chiral piperidine derivatives. These include the use of chiral catalysts and the alkylation of chiral precursors. lookchem.com

Asymmetric Hydrogenation : This method involves the hydrogenation of a prochiral precursor, such as a tetrahydropyridine, using a chiral catalyst to induce enantioselectivity. lookchem.com

Asymmetric Cyclization : The intramolecular aza-Michael cyclization, catalyzed by chiral phosphoric acids, has been shown to be an effective method for producing enantioenriched substituted piperidines. whiterose.ac.uk

Alkylation of Chiral Intermediates : Stereoselective alkylation of chiral piperidin-2-ones can be employed to introduce the benzyl group with a degree of stereocontrol. lookchem.com

Chiral Pool Synthesis (e.g., from L-Malic Acid)

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-Malic acid is a versatile chiral building block that has been used to synthesize complex chiral molecules, including piperidine derivatives. researchgate.net

Enantioselective Catalytic Methods (e.g., Gold(I), Palladium, Rhodium, Copper(II))

The development of enantioselective catalytic methods has been pivotal in accessing specific stereoisomers of 3-substituted piperidines. While information on Gold(I) and Copper(II) catalyzed syntheses specifically for this compound is limited in publicly available research, the broader success of these catalysts in similar transformations suggests their potential applicability.

Rhodium (Rh) catalysis has emerged as a powerful tool for the asymmetric synthesis of 3-substituted piperidines. One notable approach involves the Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives. This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. While not explicitly demonstrated for this compound, the broad substrate scope of this reaction suggests its potential for this target.

Palladium (Pd) catalysis is also extensively used in the synthesis of substituted piperidines. Palladium-catalyzed cross-coupling reactions, for instance, have been employed to construct the carbon-carbon bond between the piperidine ring and the benzyl group. A convenient method for preparing a series of 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and heteroaromatic ring saturation using a palladium catalyst. semanticscholar.org

| Catalyst | Reaction Type | Precursors | Key Features |

| Rhodium | Asymmetric Reductive Heck | Arylboronic acids, Pyridine derivatives | High enantioselectivity, broad substrate scope |

| Palladium | Cross-coupling/Reduction | Pyridine-3-carboxaldehyde, Phenylmagnesium bromide | One-pot procedure, access to substituted analogs |

Chiral Resolution Techniques for Enantiomeric Enrichment

For racemic mixtures of 3-benzylpiperidine derivatives, chiral resolution is a crucial step to isolate the desired enantiomer. This is often achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Commonly used chiral resolving agents for amines include chiral acids such as tartaric acid and its derivatives (e.g., dibenzoyltartaric acid), and mandelic acid. thieme-connect.com The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation. For instance, the resolution of racemic ethyl nipecotate, a related piperidine derivative, has been successfully achieved using di-benzoyl-L-tartaric acid. thieme-connect.com While specific protocols for this compound are not extensively detailed, these established methods for similar piperidine structures provide a strong foundation for its resolution.

Kinetic resolution, another powerful technique, can also be employed. This method involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. For example, catalytic kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation. nih.gov

Control of Diastereoselectivity in Cyclization and Epimerization Reactions

The stereochemical outcome of cyclization and epimerization reactions is critical in establishing the desired diastereomer of substituted piperidines. This control can be exerted through various factors, including the choice of protecting groups on the nitrogen atom and the reaction conditions, which dictate whether the reaction is under thermodynamic or kinetic control.

Influence of N-Protecting Groups (e.g., N-Benzyl, N-Boc) on Diastereomeric Outcome

The nature of the N-protecting group can significantly influence the stereochemical course of reactions. The N-benzyl group, for example, can impact the conformational preferences of the piperidine ring and its intermediates, thereby directing the approach of incoming reagents. In some cases, the N-benzyl group has been shown to favor the formation of trans isomers in epimerization reactions due to the relief of 1,3-diaxial interactions. whiterose.ac.uk

The tert-butyloxycarbonyl (N-Boc) group is another widely used protecting group that can influence diastereoselectivity. The steric bulk of the Boc group can direct the stereochemical outcome of reactions at adjacent positions. For instance, in the enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles, the Boc group was found to be crucial for achieving high yields and enantioselectivity in palladium-catalyzed decarboxylative allylic alkylation reactions. semanticscholar.org The electron-withdrawing nature of the Boc group can also modulate the reactivity of the nitrogen atom and adjacent carbons.

Thermodynamic vs. Kinetic Control of Epimerization

The ratio of diastereomers obtained in a reaction can often be manipulated by controlling whether the reaction is under thermodynamic or kinetic control. wikipedia.org

Kinetic control is favored at lower temperatures and shorter reaction times. Under these conditions, the product that is formed faster (i.e., has the lower activation energy) will be the major product, even if it is not the most stable. libretexts.org

Thermodynamic control is favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. Under these conditions, the most stable product will be the major product, regardless of the rate of its formation. libretexts.org

In the context of 3-benzylpiperidine synthesis, epimerization at the C3 position can be influenced by these principles. For example, a kinetically controlled protonation of an enolate intermediate might lead to one diastereomer, while allowing the system to equilibrate under thermodynamic control could favor the formation of a more stable diastereomer. The relative stability of the diastereomers is often dictated by steric factors, with the bulkier benzyl group preferring an equatorial position to minimize steric strain.

Derivatization and Functionalization Strategies for Analogue Development

The development of analogs of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. Modifications on the benzyl moiety offer a straightforward approach to introduce chemical diversity.

Modifications on the Benzyl Moiety

A variety of substituents can be introduced onto the aromatic ring of the benzyl group to modulate the electronic and steric properties of the molecule. This can be achieved by starting with appropriately substituted benzaldehydes or benzyl halides in the synthetic sequence. For example, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines with substituents at the ortho and meta positions of the N-benzyl side chain have been synthesized to explore their effects on transporter affinity and selectivity. nih.gov

Furthermore, functional groups on the benzyl ring can serve as handles for further chemical transformations. For instance, a nitro group can be reduced to an amine, which can then be acylated or alkylated. A hydroxyl group can be etherified or esterified. These modifications allow for the systematic exploration of the chemical space around the 3-benzylpiperidine scaffold.

Modifications on the Piperidine Ring System

Modifications directly on the carbon framework of the piperidine ring allow for the introduction of diverse functionalities and stereochemical arrangements. These transformations can begin from piperidine itself, substituted pyridines, or piperidinone precursors.

One common strategy involves the regioselective alkylation at the 3-position. This can be achieved by first converting piperidine into N-chloropiperidine, which is then dehydrohalogenated to form Δ²-piperideine. The enamide anion of this intermediate can be generated and subsequently alkylated with various alkyl halides. odu.edu This method has been used to synthesize compounds such as 3-allylpiperidine, 3-ethylpiperidine, and 3-n-butylpiperidine. odu.edu A similar approach can be envisioned for the synthesis of 3-benzyl-3-alkylpiperidine derivatives.

Another significant approach starts with N-protected 3-piperidone. A Grignard reaction with a phenylmagnesium halide can introduce the benzyl (or phenyl) group at the 3-position, forming a 3-hydroxy-3-phenylpiperidine intermediate. google.com Subsequent chemical transformations can lead to the desired 3-benzylpiperidine core. Furthermore, syntheses starting from precursors like N-benzyl-4-carbonyl-ethyl nipecotate have been developed to produce piperidines with substitutions at both the 3- and 4-positions, such as (3R, 4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine. google.com

Functional groups can also be introduced onto the ring. A highly efficient one-pot synthesis for 3-azidopiperidines has been developed through the intramolecular cyclization of unsaturated amines. acs.org This method allows for the nucleophilic installation of an azide moiety, which is a versatile functional group that can be further transformed. acs.org For example, the reaction of unsaturated amines with N-chlorosuccinimide (NCS) followed by sodium azide leads to the formation of 3-azidopiperidines with high diastereoselectivity. acs.org

The following table summarizes various methodologies for modifying the piperidine ring.

| Starting Material | Key Reagents/Steps | Product Type | Ref |

| Piperidine | 1. N-chlorination 2. Dehydrohalogenation to Δ²-piperideine 3. Alkylation of enamide anion | 3-Alkylpiperidines | odu.edu |

| N-protected 3-piperidone | 1. Grignard reaction (e.g., with PhMgBr) 2. Elimination & Reduction | 3-Phenylpiperidine | google.com |

| Unsaturated amines | Intramolecular cyclization with NCS and NaN3 | 3-Azidopiperidines | acs.org |

| N-benzyl-4-carbonyl-ethyl nipecotate | Multi-step condensation and reduction | 3,4-disubstituted piperidines | google.com |

Introduction of Aminoethyl or Other Alkyl Chain Substituents

The introduction of alkyl chains, particularly those containing functional groups like amines, is a key strategy for modifying the properties of the this compound core. A notable example is the synthesis of 4-(2-aminoethyl)-2-phenylpiperidine derivatives, which can be subsequently N-methylated. d-nb.infonih.gov

A comprehensive synthetic route for these compounds begins with N-protected dihydropyridin-4(1H)-ones. The key steps of this synthesis include: d-nb.infonih.gov

Conjugate Addition : Phenylboronic acid is added to a dihydropyridin-4(1H)-one to introduce the phenyl group, forming a 2-phenylpiperidin-4-one.

Homologation : The resulting ketone is reacted with a stabilized phosphorus ylide (e.g., Ph3P=CHCO2Et) in a Wittig reaction to form an α,β‐unsaturated ester. This extends the carbon chain at the 4-position.

Reduction : The α,β‐unsaturated ester is hydrogenated (e.g., using a Pd/C catalyst) to saturate the double bond, and the ester group is then reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

Functionalization and Substitution : The primary alcohol is converted into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride. Nucleophilic substitution of the mesylate with an appropriate amine, such as benzylamine, introduces the aminoethyl side chain.

N-Alkylation : The protecting group on the piperidine nitrogen is removed, and a methyl group can be introduced to yield the final 1-methylpiperidine (B42303) derivative. 1-Methylpiperidines have been shown to exhibit high affinity for certain biological targets. d-nb.info

This multi-step process allows for the creation of a diverse library of compounds by varying the amine used in the nucleophilic substitution step. d-nb.infonih.gov

The table below outlines the key transformations in the synthesis of aminoethyl-substituted piperidines.

| Step | Transformation | Key Reagents | Intermediate/Product | Ref |

| 1 | Conjugate Addition | Phenylboronic acid | 2-Phenylpiperidin-4-one | d-nb.infonih.gov |

| 2 | Homologation (Wittig) | Ph3P=CHCO2Et | α,β‐Unsaturated ester | d-nb.infonih.gov |

| 3 | Reduction | 1. Pd/C, H2 2. LiAlH4 | Primary alcohol | d-nb.infonih.gov |

| 4 | Mesylation | Methanesulfonyl chloride | Mesylate | d-nb.infonih.gov |

| 5 | Nucleophilic Substitution | Benzylamine or other amines | N-substituted aminoethyl piperidine | d-nb.infonih.gov |

Pharmacological and Biological Evaluation of 3 Benzyl 1 Methylpiperidine Derivatives

Neuropharmacological Profiles

Serotonin (B10506) Receptor Modulation

The serotonin system is a key target for the development of treatments for a variety of psychiatric disorders, including depression and anxiety. The interaction of novel compounds with serotonin receptors and the serotonin transporter is a critical area of pharmacological investigation.

5-HT1A Receptor Affinity

The 5-HT1A receptor is an important target for anxiolytic and antidepressant drugs. The affinity of 3-Benzyl-1-methylpiperidine for this receptor would be a key determinant of its potential therapeutic utility. Currently, there is no published data detailing the binding affinity (Ki) of this compound for the 5-HT1A receptor.

5-HT2A Receptor Affinity and Antagonism

The 5-HT2A receptor is implicated in various neurological processes, and its modulation is a strategy for treating psychosis and other disorders. The affinity and functional activity (antagonism) of this compound at this receptor remain to be determined through specific in vitro studies.

Serotonin Transporter (SERT) Ligand Activity

The serotonin transporter is the primary target for the most widely prescribed class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs). Evaluation of the ability of this compound to bind to and inhibit SERT is essential to understanding its potential as an antidepressant agent. As of now, specific data on its SERT ligand activity is not available.

Dopamine (B1211576) Receptor Interactions

The dopaminergic system plays a crucial role in motor control, motivation, and reward. Interactions with dopamine receptors are a hallmark of antipsychotic medications and drugs used to treat Parkinson's disease.

D2 Receptor Affinity

The D2 receptor is a primary target for both typical and atypical antipsychotic drugs. The binding affinity of this compound for the D2 receptor would provide insight into its potential antipsychotic profile. This information is not currently present in the scientific literature.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Currently, there is no published research available that has investigated the inhibitory activity of this compound on the Vesicular Monoamine Transporter 2 (VMAT2). Searches for binding affinity data, functional assay results, or any form of VMAT2 inhibition studies related to this specific compound have yielded no results. Therefore, its potential as a VMAT2 inhibitor remains unevaluated.

Cholinergic System Modulations

Investigations into the effects of this compound on the cholinergic system have not been reported in the accessible scientific literature.

Acetylcholinesterase (AChE) Inhibition

There is no specific data on the acetylcholinesterase (AChE) inhibitory activity of this compound. While research exists on various derivatives of benzylpiperidine as AChE inhibitors, the specific compound this compound has not been the subject of these studies. Consequently, no IC50 values or detailed research findings regarding its AChE inhibition potential can be provided.

Butyrylcholinesterase (BuChE) Inhibition

Similarly, the butyrylcholinesterase (BuChE) inhibitory properties of this compound have not been documented. The scientific literature lacks any studies that have assessed this compound for its ability to inhibit BuChE, and as a result, no quantitative data such as IC50 values are available.

Mechanisms of Cholinergic Transmission Potentiation

Given the absence of data on its interaction with key cholinergic enzymes like AChE and BuChE, there is no information regarding any potential mechanisms by which this compound might potentiate cholinergic transmission.

Histamine (B1213489) Receptor Ligand Activity (e.g., H3 Receptor)

There is no available research on the activity of this compound as a ligand for any histamine receptors, including the H3 receptor. Its binding affinity and functional activity at these receptors have not been reported.

Sigma Receptor Ligand Activity

The interaction of this compound with sigma receptors (both Sigma-1 and Sigma-2 subtypes) has not been investigated in any published studies. Therefore, no data on its binding affinity or functional effects at these receptors is available.

Sigma-1 (σ1) Receptor Binding and Selectivity

The sigma-1 (σ1) receptor, a unique ligand-regulated chaperone protein, is a significant target for therapeutic development due to its role in modulating various signaling proteins. Derivatives of benzylpiperidine and the closely related benzylpiperazine have shown high affinity for the σ1 receptor.

Research has identified that the basic nitrogen within the piperidine (B6355638) ring is a crucial element for interaction with the σ1 receptor, often forming a key interaction with the Glu172 residue in the receptor's binding pocket. The benzyl (B1604629) group typically occupies a hydrophobic domain, contributing to the high affinity.

Studies on a variety of N-benzylpiperidine and N-benzylpiperazine derivatives have yielded compounds with nanomolar and even sub-nanomolar affinity for the σ1 receptor. For instance, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was found to have a high affinity for the S1R with a Kᵢ value of 3.2 nM. rsc.org Similarly, certain N-(benzofuran-2-ylmethyl)-N'-benzylpiperazine derivatives have demonstrated potent σ1 binding, with Kᵢ values as low as 2.6 nM. nih.gov In a series of N-(3-phenylpropyl)-N'-benzylpiperazines, σ1 affinities ranged from 0.37 to 2.80 nM. nih.gov Another study focusing on a piperidine scaffold identified a modulator with a Kᵢ of 0.7 nM. chemrxiv.org These findings underscore the suitability of the N-benzylpiperidine framework for developing potent σ1 receptor ligands.

Sigma-1 (σ1) Receptor Binding Affinities for Benzylpiperidine and Related Derivatives

| Compound | σ1 Receptor Affinity (Kᵢ, nM) | σ2 Receptor Affinity (Kᵢ, nM) | Selectivity (Kᵢ σ2 / Kᵢ σ1) | Reference |

|---|---|---|---|---|

| Compound 52 (a benzylpiperidine derivative) | 11.0 | Data not available | Data not available | nih.gov |

| Compound 15 (a benzylpiperazine derivative) | 1.6 | 1418 | 886 | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | Data not available | Data not available | rsc.org |

| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | 2.6 | 486.2 | 187 | nih.gov |

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | 2.7 | 102.6 | 38 | nih.gov |

| Trifluoromethyl indazole piperidine analog (12c) | 0.7 | Data not available | Data not available | chemrxiv.org |

Sigma-2 (σ2) Receptor Binding

While many benzylpiperidine derivatives show a preference for the σ1 receptor, binding affinity at the sigma-2 (σ2) receptor has also been evaluated. High selectivity for the σ1 over the σ2 subtype is often a desirable characteristic in drug development to minimize off-target effects. For many N-benzylpiperazine derivatives, σ2 receptor affinities are significantly lower than for σ1, leading to high selectivity ratios. For example, one derivative displayed a σ1 Kᵢ of 1.6 nM and a σ2 Kᵢ of 1,418 nM, resulting in a selectivity index of 886. nih.gov In another series, σ2 affinities for N-(3-phenylpropyl)-N'-benzylpiperazines ranged from 1.03 to 34.3 nM. nih.gov The structural features influencing this selectivity often relate to the nature and position of substituents on the benzyl ring and the length of any alkyl linkers.

Investigations of Dual H3R/σ1R Ligands

There is growing interest in developing multitarget-directed ligands that can modulate more than one biological target to treat complex diseases. Research has shown that some histamine H3 receptor (H3R) antagonists also possess a high affinity for the σ1 receptor. polimi.it The piperidine moiety has been identified as a critical structural feature for this dual activity. acs.orgnih.gov

In comparative studies, replacing a piperidine core with a piperazine (B1678402) ring often leads to a significant drop in affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. polimi.itacs.org This highlights the specific contribution of the piperidine structure to σ1 binding. Several piperidine-based compounds have been developed that exhibit high, nanomolar affinity for both the human H3 receptor and the σ1 receptor, demonstrating the potential of this scaffold in creating effective dual-acting ligands. acs.orgnih.govnih.govacs.org

Binding Affinities of Dual-Target H3R/σ1R Piperidine Derivatives

| Compound | hH3R Affinity (Kᵢ, nM) | σ1R Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| Compound 5 (Piperidine derivative) | 7.70 | 3.64 | polimi.itacs.org |

| Compound 4 (Piperazine analogue of Cpd 5) | 3.17 | 1531 | polimi.itacs.org |

| Compound 13 | 37.8 | 51.8 | polimi.it |

| Compound 16 | 12.7 | 37.8 | polimi.it |

Kappa-Opioid Receptor (KOR) Agonism and Antinociceptive Effects

While kappa-opioid receptor (KOR) agonists are known to produce antinociceptive effects, the direct interaction of this compound with KOR is not well-documented in the available literature. nih.gov However, significant research has been conducted on benzylpiperidine derivatives as ligands for other opioid receptors, particularly the μ-opioid receptor (MOR), often in conjunction with σ1 receptor activity.

A series of benzylpiperidine derivatives were designed as dual MOR agonists and σ1R ligands. nih.gov One of the most effective compounds from this series, compound 52, demonstrated high affinity for both MOR (Kᵢ = 56.4 nM) and σ1R (Kᵢ = 11.0 nM). nih.gov This dual activity translated into potent antinociceptive effects in multiple animal models of inflammatory and chronic pain. nih.gov These findings suggest that the analgesic properties of benzylpiperidine derivatives may be mediated through a combined effect on MOR and σ1 receptors, rather than KOR. nih.govresearchgate.net

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and are important targets in the treatment of neurodegenerative and psychiatric disorders. The benzylpiperidine scaffold is a component of several known MAO inhibitors.

Studies on pyridazinobenzylpiperidine derivatives have shown that these compounds can be potent and selective inhibitors of MAO-B. nih.gov For example, compound S5 from this series was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and showed weak inhibition of MAO-A (IC₅₀ = 3.857 μM), resulting in a high selectivity index of 19.04 for MAO-B. nih.gov The nature and position of substituents on the benzyl ring were found to be critical for both potency and selectivity. nih.gov Kinetic studies revealed that these compounds act as reversible and competitive inhibitors of MAO-B. nih.gov

MAO Inhibition by Pyridazinobenzylpiperidine Derivatives

| Compound | MAO-A Inhibition (IC₅₀, μM) | MAO-B Inhibition (IC₅₀, μM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|

| S5 (3-Cl substituted) | 3.857 | 0.203 | 19.04 | nih.gov |

| S16 (2-CN substituted) | >100 | 0.979 | >102.14 | nih.gov |

| S15 (2-OCH₃ substituted) | 3.691 | >100 | <0.037 | nih.gov |

| S9 (4-F substituted) | 9.875 | 15.89 | 0.62 | nih.gov |

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

Glycine transporter 1 (GlyT1) plays a crucial role in regulating glycine concentrations at N-methyl-D-aspartate (NMDA) receptor-containing synapses. nih.gov Inhibition of GlyT1 is being explored as a therapeutic strategy to enhance NMDA receptor function, which may be beneficial for cognitive impairments in disorders like schizophrenia. nih.govfrontiersin.org However, a review of the scientific literature did not yield studies specifically linking the this compound scaffold to inhibitory activity at GlyT1. The development of GlyT1 inhibitors has largely focused on other distinct chemical structures. nih.govresearchgate.net

Other Biological Activities and Enzyme Inhibition

Beyond the primary targets detailed above, the benzylpiperidine framework has been associated with other biological activities. Notably, the potent antinociceptive effects observed in various animal models represent a significant biological outcome, likely resulting from the modulation of targets such as the μ-opioid and σ1 receptors. nih.gov The dual MOR/σ1R activity of certain benzylpiperidine derivatives points to a multi-target mechanism for their analgesic effects. nih.govresearchgate.net

General Analgesic Potentials

Derivatives of piperidine have long been recognized for their potent analgesic properties, most notably in the development of opioid analgesics. nih.gov Research into various substituted piperidines continues to yield compounds with significant pain-relieving effects.

Studies on 3-hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives have demonstrated notable antinociceptive activity. In preclinical models such as the tail flick test, certain derivatives significantly increased the pain threshold latency time in animals. nih.gov This activity was found to be reversible by naloxone, suggesting a mechanism of action involving the opioid system. nih.gov Similarly, investigations into other alkyl piperidine derivatives have shown that substitutions on the benzyl ring can produce significant analgesic effects, with some compounds showing an early onset of action within 30 minutes of administration. pjps.pk The phenyl moiety is often considered crucial for the pronounced analgesic activity observed in these compounds. pjps.pk

The mechanism of action for many of these piperidine-based analgesics is linked to their effects as narcotic analgesics. pjps.pk Phenylpiperidines, for instance, often act as agonists at the mu-opioid receptor, which is a key target in pain management pathways. nih.gov

| Compound Class | Test Model | Key Findings | Reference |

| 3-Hydroxy-piperidine-N-benzyl-aryl-acylhydrazones | Tail flick test; CCI neuropathic pain model | Significant increase in latency time and nociceptive threshold. Activity blocked by naloxone, suggesting opioid mechanism. | nih.gov |

| Alkyl piperidine derivatives | Tail immersion method | Significant analgesic effects, with some showing rapid onset (30 min). Phenyl substitution enhanced activity. | pjps.pk |

| Benzylpiperidine derivatives | Paw pressure test (mice) | Potent analgesic activity, with some compounds comparable to oxycodone. | researchgate.net |

Anti-inflammatory Effects

The anti-inflammatory potential of piperidine derivatives has been another active area of research. These compounds can modulate inflammatory pathways through various mechanisms.

One studied derivative, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1), has demonstrated significant anti-inflammatory properties in both acute and chronic inflammation models. nih.govresearchgate.net In the carrageenan-induced paw edema test, a model for acute inflammation, this compound caused a dose-dependent reduction in edema, with an inhibition of up to 90.32%. nih.govresearchgate.net In the chronic cotton pellet granuloma test, the compound showed antiproliferative effects, reducing granuloma weight by 46.1%. nih.govresearchgate.net The compound also significantly inhibited hyaluronidase-induced capillary permeability, further contributing to its anti-inflammatory profile. nih.govresearchgate.net

Another mechanistic approach involves the inhibition of monoacylglycerol lipase (B570770) (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and produces arachidonic acid, a precursor to pro-inflammatory prostaglandins. unisi.it Benzylpiperidine and benzylpiperazine-based compounds have been developed as reversible MAGL inhibitors, positioning them as potential therapeutic agents with anti-inflammatory properties. unisi.it

| Compound | Test Model | Result | Reference |

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) | Carrageenan-induced paw edema | 90.32% edema decrease at 200mg/kg dose. | nih.govresearchgate.net |

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) | Cotton pellet granuloma | 46.1% reduction in granuloma weight at 100mg/kg dose. | nih.govresearchgate.net |

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) | Hyaluronidase-induced capillary permeability | Significant inhibition of increased permeability. | nih.govresearchgate.net |

Anticancer and Antiproliferative Activity

The piperidine scaffold is a privileged structure in the design of anticancer agents. nih.gov Derivatives incorporating this ring system have been shown to inhibit cancer cell growth through the regulation of crucial signaling pathways essential for cancer progression. nih.gov

Research has shown that piperidine-containing compounds can act as effective clinical agents against a variety of cancers, including breast, prostate, colon, and lung cancer. nih.gov The anticancer mechanisms are diverse and can include the induction of cell cycle arrest and apoptosis. nih.gov For example, some derivatives trigger the release of mitochondrial cytochrome C and activate caspases, leading to programmed cell death. nih.gov

Specific derivatives such as 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines have been evaluated for their antiproliferative activity against panels of human cancer cell lines. researchgate.net One such derivative demonstrated significant growth inhibition against leukemia, lung, and prostate cancer cell lines. researchgate.net Similarly, 1-benzyl-5-bromoindolin-2-one derivatives have shown potent anticancer activity against breast (MCF-7) cancer cells, with IC50 values in the low micromolar range. mdpi.com This activity was linked to the inhibition of VEGFR-2, a key receptor in tumor angiogenesis, as well as cell cycle arrest at the G2/M phase and the induction of apoptosis. mdpi.com

| Compound Class | Cell Line | Activity | IC50 Value | Reference |

| 3-Benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine | NCI-H522 (Lung), MOLT-4 (Leukemia), PC-3 (Prostate) | Significant growth inhibition | Not specified | researchgate.net |

| 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast) | Anticancer | 2.93 ± 0.47 µM | mdpi.com |

| 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | A-549 (Lung) | Anticancer | 11.31 ± 1.25 µM | mdpi.com |

| 1-Benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast) | Anticancer | 7.17 ± 0.94 µM | mdpi.com |

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and have emerged as attractive targets for cancer therapy, particularly in cancers driven by the Wnt/β-catenin signaling pathway. nih.govrsc.org Inhibition of tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby suppressing oncogenic Wnt signaling. mdpi.com

Several classes of small molecules have been identified as potent tankyrase inhibitors. While not all are direct derivatives of this compound, the piperidine ring is a component of some identified inhibitors. For example, a patent describes 4-piperidinyl compounds for use as tankyrase inhibitors in the treatment of Wnt signaling-related disorders, including cancer. google.com Other research has identified novel triazolopyridine derivatives containing a piperidine-4-carboxamide core as effective TNKS inhibitors. mdpi.com These compounds were shown to stabilize AXIN2, reduce active β-catenin, and downregulate β-catenin target genes in colorectal cancer cells. mdpi.com The development of 3-aryl-isoquinolin-1-ones also represents a novel class of potent tankyrase inhibitors identified through in silico screening and subsequent in vitro validation. rsc.org

Alpha-Glucosidase Inhibition

Inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides, is a key therapeutic strategy for managing type 2 diabetes. nih.gov Several heterocyclic compounds, including piperidine derivatives, have been investigated for their α-glucosidase inhibitory potential.

A series of phthalimide-benzenesulfonamide derivatives incorporating a piperazine or piperidine moiety were synthesized and screened for their inhibitory activity against yeast α-glucosidase. researchgate.net Several of these compounds showed excellent inhibitory potential, with some being more potent than the standard drug, acarbose. researchgate.net In another study, novel dihydrofuro[3,2-b]piperidine derivatives were synthesized and evaluated as α-glucosidase inhibitors. Two compounds from this series exhibited significantly stronger inhibitory potency against α-glucosidase than acarbose, with IC50 values in the nanomolar and low micromolar range. nih.gov These findings highlight the potential of the piperidine scaffold in designing new and effective α-glucosidase inhibitors. nih.gov

| Compound Class | Target Enzyme | Key Finding | IC50 Value | Reference |

| Phthalimide-benzenesulfonamide-piperidine derivatives | Yeast α-glucosidase | Excellent inhibitory potential, more potent than acarbose. | 19.39 µM (for compound 3a) | researchgate.net |

| Dihydrofuro[3,2-b]piperidine derivatives | α-glucosidase | Significantly stronger potency than acarbose. | 0.07 µM (for compound 32) | nih.gov |

Enzyme Dynamic Studies Related to Inhibitor Binding (e.g., Aedes aegypti Acetylcholinesterase)

Derivatives of this compound have been explored as inhibitors of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals. The inhibition of AChE is a primary mechanism for many insecticides. nih.govresearchgate.net

In the search for new agents to control mosquito populations, such as the dengue and Zika vector Aedes aegypti, researchers have designed and synthesized N-arylmethylpiperidine scaffolds inspired by the structure of the AChE inhibitor drug donepezil. nih.govunab.cl A series of N-arylmethyl-1,2,3,4-tetrahydroquinoline derivatives containing this piperidine scaffold were evaluated for their insecticidal activity and AChE inhibition. nih.govunab.cl

Enzymatic assays demonstrated that several of these compounds exhibited high inhibitory activity against A. aegypti AChE, with IC50 values in the low micromolar range. nih.govresearchgate.netunab.cl In silico studies, including molecular dynamics simulations and binding free energy calculations, were conducted to understand the inhibitor-enzyme interactions. These studies revealed stable and strong binding interactions of the most active compounds within the active site of A. aegypti AChE, providing a basis for their inhibitory activity. nih.govresearchgate.netunab.cl

| Compound Class | Target Enzyme | Key Finding | IC50 Values | Reference |

| N-arylmethyl-1,2,3,4-tetrahydroquinoline derivatives with N-arylmethylpiperidine scaffold | Aedes aegypti Acetylcholinesterase (AChE) | High inhibitory activity. Strong binding interactions confirmed by in silico studies. | 8.32 ± 0.32 µM, 16.43 ± 1.13 µM, 13.23 ± 1.42 µM | nih.govresearchgate.netunab.cl |

Methodologies for Biological Evaluation

A variety of in vivo, in vitro, and in silico methods are employed to assess the pharmacological and biological properties of this compound derivatives.

Analgesic Activity: In vivo models are standard for evaluating pain relief. The tail immersion and tail flick tests are common thermal nociception assays where the latency of a mouse or rat to withdraw its tail from a hot water bath is measured before and after compound administration. nih.govpjps.pk Models of neuropathic pain, such as the chronic constriction injury (CCI) model, are also used to assess efficacy against more complex pain states. nih.gov

Anti-inflammatory Effects: Acute inflammation is often studied using the carrageenan-induced paw edema model in rats, where the reduction in swelling indicates anti-inflammatory activity. nih.govresearchgate.net For chronic inflammation, the cotton pellet granuloma test is used, which measures the inhibition of granulomatous tissue formation over several days. nih.govresearchgate.net Capillary permeability assays are also utilized to assess the effect on vascular changes during inflammation. nih.gov

Anticancer and Antiproliferative Activity: The initial screening of potential anticancer agents involves in vitro cytotoxicity assays against a panel of human cancer cell lines, such as the NCI-60 panel. researchgate.net These assays determine the concentration of the compound required to inhibit cell growth by 50% (GI50) or cause cell death (IC50). mdpi.com Further mechanistic studies include cell cycle analysis by flow cytometry to detect cell cycle arrest and apoptosis assays to quantify programmed cell death. mdpi.com

Enzyme Inhibition Assays: The inhibitory potential against specific enzymes like α-glucosidase and acetylcholinesterase is determined using in vitro enzymatic assays. nih.govunab.cl These experiments measure the enzyme's activity in the presence of varying concentrations of the inhibitor to calculate the half-maximal inhibitory concentration (IC50), which is a key measure of the compound's potency. nih.govunab.cl

In Silico Studies: Computational methods are increasingly used to predict and explain the biological activity of compounds. Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting binding affinity and interaction modes. researchgate.netmdpi.com Molecular dynamics simulations provide insights into the stability of the ligand-protein complex over time. unab.cl These computational tools aid in the rational design and optimization of new derivatives. researchgate.netunab.cl

In Vitro Receptor Binding Assays (e.g., Radioligand Binding)

Radioligand binding assays are crucial for determining the affinity and selectivity of compounds for specific receptors. Derivatives of 1-methylpiperidine (B42303) have been shown to possess a notable affinity for sigma (σ) receptors, which are implicated in a range of neurological functions.

In one study, the affinity of aminoethyl-substituted piperidine derivatives for σ1 and σ2 receptors was determined using radioligand binding assays with [3H]-(+)-pentazocine as the σ1 selective radioligand in guinea pig brain homogenates. nih.gov The results demonstrated that 1-methylpiperidine derivatives, in particular, exhibit high affinity for the σ1 receptor and considerable selectivity over the σ2 subtype. nih.gov For instance, the benzylamine (B48309) derivative 4a showed a high σ1 affinity with a Ki value of 50 nM and a 60-fold selectivity over the σ2 receptor. nih.gov Molecular dynamics simulations suggest that the interactions between the basic piperidine N-atom and its substituents with the lipophilic binding pocket of the σ1 receptor are responsible for these affinity differences. nih.gov

Similarly, a series of benzylpiperazine derivatives, which share structural similarities, were evaluated for their affinity towards σ1 and σ2 receptors. nih.gov These assays used [3H]-pentazocine for σ1 receptors and [3H]-DTG for σ2 receptors. The results highlighted several compounds with high affinity and selectivity for the σ1 receptor, with Ki values in the low nanomolar range. nih.gov Notably, compound 15 from this series displayed a Ki of 1.6 nM for the σ1 receptor and an exceptional selectivity ratio (Ki σ2/Ki σ1) of 886. nih.gov

| Compound | Receptor Target | Ki (nM) | Selectivity (Ki σ2/Ki σ1) |

| Benzylamine derivative 4a | σ1 | 50 | 60 |

| Benzylpiperazine derivative 15 | σ1 | 1.6 | 886 |

| Benzylpiperazine derivative 24 | σ1 | - | 423 |

Enzyme Inhibition Assays (e.g., IC50 and Ki Determination)

The inhibitory potential of this compound derivatives against various enzymes has been a significant area of investigation, particularly in the context of neurodegenerative diseases and pain management.

Cholinesterase Inhibition: Derivatives of 1-benzylpiperidine (B1218667) have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. nih.govmdpi.com A series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety was synthesized and tested. nih.gov Among them, compound 15b showed a submicromolar IC50 value of 0.39 µM against AChE, while compound 15j was a potent inhibitor of BChE with an IC50 of 0.16 µM. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors. nih.gov Another study focusing on 1-benzylpiperidine derivatives functionalized with phenylacetate (B1230308) showed that compound 19 was the most potent AChE inhibitor in its series, with an IC50 of 5.10 µM. mdpi.com

Monoacylglycerol Lipase (MAGL) Inhibition: A class of benzylpiperidine and benzylpiperazine-based compounds has been optimized for the reversible inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it The most promising compounds, 28 and 29 , demonstrated potent inhibition of the isolated enzyme with IC50 values in the nanomolar range. unisi.it These compounds were found to have a reversible mechanism of inhibition, confirmed through pre-incubation and dilution assays. unisi.it

Tyrosinase Inhibition: Certain piperidine amides have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov In a monophenolase assay, compound 5b , a (4-benzyl-1-piperidyl)-(4-hydroxy-3-methoxy-phenyl)methanone, was identified as the most potent inhibitor with a pIC50 of 4.99. nih.gov

| Compound | Target Enzyme | IC50 / pIC50 |

| Compound 15b | Acetylcholinesterase (AChE) | 0.39 µM |

| Compound 15j | Butyrylcholinesterase (BChE) | 0.16 µM |

| Compound 19 | Acetylcholinesterase (AChE) | 5.10 µM |

| Compound 28 | Monoacylglycerol Lipase (MAGL) | Nanomolar range |

| Compound 29 | Monoacylglycerol Lipase (MAGL) | Nanomolar range |

| Compound 5b | Tyrosinase (monophenolase) | 4.99 (pIC50) |

Cell-Based Functional Assays (e.g., Glycine Uptake Inhibition)

To confirm that enzyme inhibition observed in biochemical assays translates to a more physiologically relevant environment, cell-based functional assays are employed.

Derivatives of benzylpiperidine identified as potent MAGL inhibitors were further tested in intact U937 human monocytic cells. unisi.it The compounds demonstrated effective inhibition of MAGL activity within a cellular context, with IC50 values remaining in the nanomolar range. Specifically, compound 29 showed a slightly less potent IC50 of 489 nM in the cell-based assay compared to the isolated enzyme assay, a finding consistent with the challenges of cell penetration and target engagement in a live-cell environment. unisi.it

Furthermore, benzylpiperidine-linked cholinesterase inhibitors have been evaluated for their neuroprotective effects. nih.gov Compounds 15b and 15j demonstrated a protective effect against H2O2-induced oxidative damage in PC12 cells, a neuronal cell line commonly used in neuropharmacological research. nih.gov This suggests that beyond enzyme inhibition, these derivatives may possess additional cellular activities that contribute to their therapeutic potential.

| Compound | Assay | Cell Line | Result |

| Compound 29 | MAGL Inhibition | U937 cells | IC50 = 489 nM |

| Compound 15b | Neuroprotection against H2O2 | PC12 cells | Demonstrated protective effect |

| Compound 15j | Neuroprotection against H2O2 | PC12 cells | Demonstrated protective effect |

In Vivo Efficacy Studies in Animal Models (e.g., Cognitive Impairment, Pain Models)

The ultimate preclinical validation of a compound's therapeutic potential comes from its evaluation in animal models of human diseases. Derivatives of benzylpiperidine and related structures have shown efficacy in models of both cognitive impairment and pain.

Cognitive Impairment Models: To assess the potential for treating cognitive deficits, such as those seen in Alzheimer's disease, compounds 15b and 15j were tested in a scopolamine-induced mouse model of memory impairment. nih.gov The Morris water maze test, a standard behavioral assay for spatial learning and memory, confirmed the memory-ameliorating effects of both compounds. nih.gov

Pain Models: The analgesic potential of σ1 receptor antagonists has been explored using benzylpiperazine derivatives. Compound 15 , a potent and selective σ1 receptor ligand, was evaluated in a mouse formalin assay for inflammatory pain and in the chronic constriction injury (CCI) model of neuropathic pain. nih.gov In both models, the compound produced dose-dependent antinociceptive and anti-allodynic effects when administered intraperitoneally. nih.gov Importantly, at effective doses, compound 15 did not cause sedation or impair locomotor responses in a rotarod assay, suggesting a specific analgesic effect without confounding motor deficits. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Modifications on Biological Activity and Selectivity

Systematic modifications of the 3-benzyl-1-methylpiperidine scaffold have revealed key structural features that govern its interaction with biological targets. The following sections detail the influence of substitutions on both the benzyl (B1604629) and piperidine (B6355638) moieties.

The benzyl group is a critical component of the pharmacophore, and alterations to this moiety can significantly modulate the compound's pharmacological profile.

The electronic nature of substituents on the aromatic ring of the benzyl group plays a pivotal role in determining biological activity. The addition of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can influence the molecule's ability to interact with its target, affecting binding affinity and efficacy. cdn-website.comstudypug.com

For instance, in a series of N-(piperidin-4-yl)-naphthamides, the introduction of electron-donating methyl groups or electron-withdrawing halogen atoms at the 3- or 4-position of the benzyl moiety was found to increase affinity for the D4.2 dopamine (B1211576) receptor. nih.gov Specifically, 3-methoxy and 3-methyl (EDGs) substituents were favorable for D4.2 affinity. nih.gov

Conversely, in another study on M1 allosteric agonists, substitutions at the 3- or 4-positions of the benzyl group, regardless of their electronic nature, led to a complete loss of M1 agonism. nih.gov However, substitutions at the 2-position were tolerated. The study explored several analogs with electron-withdrawing groups such as 2-CF3, 2-Cl, 2-NO2, and 2-CN. nih.gov While these compounds retained activity, they did not offer a significant improvement over the parent 2-methyl (an EDG) analog, indicating that the electronic effect at this position is subtle and highly dependent on the specific biological target. nih.gov

Table 1: Influence of Benzyl Group Substituents on M1 Receptor Agonist Activity

| Compound | R¹ (Substituent) | M1 EC₅₀ (nM) |

| TBPB | 2-Me | 289 |

| 12d | 2-CF₃ | 410 |

| 12f | 2-Cl | 260 |

| 12h | 2-NO₂ | 120 |

| 12j | 2-CN | 490 |

Data sourced from a study on M1 allosteric agonists, where the core structure is a TBPB analog. Lower EC₅₀ values indicate higher potency. nih.gov

The size, shape, and lipophilicity of the substituents on the benzyl ring are critical factors that can influence a compound's interaction with its binding site. In the design of monoamine glycerol (B35011) lipase (B570770) (MAGL) inhibitors, it was observed that replacing a fluorine atom on a phenolic ring with bulkier substituents resulted in a decrease in inhibitory activity. unisi.it This effect was attributed to the steric hindrance of these larger groups, which could physically clash with surrounding protein residues and prevent the proper orientation of the inhibitor in the binding pocket. unisi.it